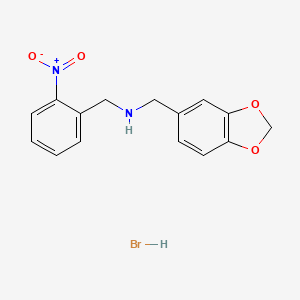

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide

描述

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide is a useful research compound. Its molecular formula is C15H15BrN2O4 and its molecular weight is 367.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide is a synthetic organic compound with the molecular formula C15H14N2O4 and a CAS number of 1989824-37-4. This compound is characterized by its unique structural features, including a benzodioxole moiety and a nitro-substituted benzylamine group. Its potential applications in medicinal chemistry and organic synthesis have garnered interest in various fields of chemical research.

The compound's structure can be represented as follows:

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N-(2-nitrobenzyl)amine hydrobromide

- Molecular Weight : 332.19 g/mol

- Physical Form : Solid

- Purity : ≥95%

Biological Activity Overview

Research indicates that benzodioxole derivatives, including this compound, exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of investigation is the compound's inhibitory effects on enzymes such as α-amylase. This enzyme plays a crucial role in carbohydrate metabolism by catalyzing the breakdown of starch into simpler sugars. Inhibition of α-amylase can be beneficial for managing blood sugar levels, making these compounds potential candidates for diabetes treatment.

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | TBD | α-Amylase |

| Acarbose | 2.593 | α-Amylase |

| Myricetin | 30 | α-Amylase |

The data suggests that the compound may have an IC50 value comparable to known α-amylase inhibitors, although specific values for this compound are yet to be determined through empirical studies.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with benzodioxole derivatives:

- Antidiabetic Potential : A study synthesized several benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro assays against α-amylase. Notably, compounds demonstrated IC50 values of 0.85 µM and 0.68 µM, indicating strong inhibitory effects while showing minimal cytotoxicity towards normal cell lines .

- Cytotoxicity Assessment : The same study evaluated the cytotoxic effects of these compounds on various cancer cell lines using MTS assays. The results indicated significant activity against cancer cells while maintaining safety profiles in non-cancerous cells .

- In Vivo Studies : In vivo testing on diabetic mice revealed that specific derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This underscores the therapeutic potential of benzodioxole derivatives in managing diabetes.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets related to carbohydrate metabolism and potentially cancer pathways. The presence of both the benzodioxole and nitrobenzyl moieties suggests multiple avenues for biological interaction.

科学研究应用

Pharmacological Research

The compound has been investigated for its potential as a bioactive agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study indicated that derivatives of benzodioxole compounds exhibit significant antidepressant-like effects in animal models. The incorporation of the nitrobenzyl moiety may enhance these effects due to its ability to modulate neurotransmitter systems .

Materials Science

In materials science, (1,3-benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide may be utilized as a building block for synthesizing novel polymers or composites with enhanced properties.

Application Example: Polymer Synthesis

Research has shown that incorporating benzodioxole derivatives into polymer matrices can improve thermal stability and mechanical strength. This suggests potential applications in creating advanced materials for electronics or aerospace industries .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.

Synthetic Pathway:

A notable synthetic route involves using this compound to create various substituted amines and other nitrogen-containing heterocycles, which are vital in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVRQACWSLJLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。